7-(Chloromethyl)benzo[b]thiophene
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Overview
Description
7-(Chloromethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H7ClS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the chloromethylation of benzo[b]thiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified thiophene derivatives.
Scientific Research Applications
7-(Chloromethyl)benzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it could bind to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the chloromethyl group.
2-Chlorobenzo[b]thiophene: A similar compound with the chlorine atom at a different position.
7-Methylbenzo[b]thiophene: A derivative with a methyl group instead of a chloromethyl group.
Uniqueness
7-(Chloromethyl)benzo[b]thiophene is unique due to the presence of the chloromethyl group at the 7-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds.
Properties
IUPAC Name |
7-(chloromethyl)-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSUQACPZPJYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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